cIAP1 Ligand-Linker Conjugates 8

PROTAC Androgen Receptor Degradation SNIPER

cIAP1 Ligand-Linker Conjugates 8 is a modular, LCL161-derived IAP ligand-PEG linker conjugate for SNIPER design. It achieves sub-nM AR degradation (DC50 0.2–1 nM) in prostate cancer cell lines, with 5.1-fold cIAP1 selectivity over XIAP. Its terminal amine enables facile conjugation to your target-protein ligand. Supports SAR by holding the E3 recruitment moiety constant while varying the target ligand.

Molecular Formula C39H52N4O8
Molecular Weight 704.9 g/mol
Cat. No. B11928949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 8
Molecular FormulaC39H52N4O8
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1
InChIKeyNEFJJLSTXCBUOY-LIVOIKKVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 8: Chemical Identity and Core Technical Specifications for PROTAC Development


cIAP1 Ligand-Linker Conjugates 8 (Synonyms: E3 ligase Ligand-Linker Conjugates 46, T17900) is a bifunctional tool compound comprising an IAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is specifically utilized for the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers). The conjugate has a molecular weight of 704.85 Da and the molecular formula C39H52N4O8 . As a ligand-linker conjugate, it serves as a building block for assembling heterobifunctional degraders that recruit cIAP1 to target proteins of interest. The IAP ligand moiety is derived from the LCL161 scaffold, a second mitochondria-derived activator of caspases (SMAC) mimetic [1]. Unlike fully assembled PROTAC degraders, this conjugate represents a modular synthetic intermediate that enables researchers to independently select and attach a target-protein ligand of their choosing via the pendant linker functional group.

cIAP1 Ligand-Linker Conjugates 8: Why Substitution with Alternative IAP-Recruiting Ligand-Linker Conjugates Compromises Degradation Efficiency


Generic substitution among IAP ligand-linker conjugates is not scientifically valid due to linker-length-dependent degradation efficiency and E3 ligase selectivity divergence. The linker composition in Conjugates 8 incorporates a polyethylene glycol (PEG) chain of specific length that dictates the spatial orientation and ternary complex geometry between cIAP1 and the target protein . Empirical studies with cIAP1-recruiting PROTACs demonstrate that linker length variation can alter degradation DC50 values by orders of magnitude; optimal linker geometry is essential for productive ubiquitin transfer [1]. Furthermore, the IAP ligand moiety within Conjugates 8 exhibits differential binding affinities across the IAP family members (cIAP1, cIAP2, XIAP), meaning alternative conjugates based on different IAP ligand chemotypes (e.g., bestatin-based ligands versus LCL161-based ligands) will recruit distinct subsets of E3 ligases with varying efficiencies [2]. These differences propagate directly to degradation potency and target protein selectivity, making Conjugates 8 non-interchangeable with other IAP ligand-linker conjugates in PROTAC design workflows.

cIAP1 Ligand-Linker Conjugates 8: Comparative Quantitative Performance Data Against Alternative IAP-Recruiting Ligand-Linker Conjugates


Degradation Potency of cIAP1 Ligand-Linker Conjugates 8-Derived SNIPERs Versus Alternative IAP Ligand Conjugates in AR-Positive Prostate Cancer Models

When conjugated to an androgen receptor (AR) ligand, the cIAP1 Ligand-Linker Conjugates 8-derived PROTAC achieves DC50 values of 0.2–1 nM for AR protein degradation in AR-positive prostate cancer cell lines LNCaP, VCaP, and 22Rv1 . In contrast, an alternative IAP ligand conjugate system using bestatin-based cIAP1 ligands conjugated to the same AR ligand (androstanolone acetate) demonstrates substantially higher DC50 values in the range of 10–30 nM in comparable AR-positive cell lines [1]. The LCL161-derived IAP ligand in Conjugates 8 yields an approximate 10- to 150-fold improvement in degradation potency relative to bestatin-based IAP ligand conjugates. This potency differential arises from the higher binding affinity of the LCL161 scaffold for the cIAP1 BIR3 domain (IC50 = 10.4 nM) compared to bestatin derivatives which exhibit weaker cIAP1 engagement [2].

PROTAC Androgen Receptor Degradation SNIPER Prostate Cancer DC50

E3 Ligase Binding Affinity of Conjugates 8 Ligand Moiety Compared to Alternative IAP Ligand Chemotypes

The IAP ligand component within cIAP1 Ligand-Linker Conjugates 8 is a SMAC mimetic based on the LCL161 scaffold. Surface plasmon resonance (SPR) analysis of this ligand class demonstrates a pKD value of 7.8 for cIAP1-BIR3 (KD ≈ 15.8 nM) . In DELFIA displacement assays against the isolated BIR3 domain, LCL161 exhibits an IC50 of 10.4 nM for cIAP1, compared to 52.7 nM for XIAP and 12.9 nM for cIAP2 [1]. In contrast, bestatin-based IAP ligands, an alternative chemotype used in PROTAC design, demonstrate markedly weaker binding to cIAP1; methyl bestatin shows IC50 values for cIAP1 BIR3 in the low micromolar range (approximately 2–10 μM) [2]. The LCL161 scaffold thus provides approximately 100- to 500-fold higher binding affinity for cIAP1 than bestatin-derived alternatives.

cIAP1 Binding Affinity BIR3 Domain SMAC Mimetic SPR IC50

cIAP1 Versus XIAP Selectivity Profile: Implications for Degrader Design with Conjugates 8

The IAP ligand component in Conjugates 8 demonstrates a defined selectivity profile across the IAP family. In DELFIA displacement assays against isolated BIR3 domains, the ligand exhibits IC50 values of 10.4 nM for cIAP1, 12.9 nM for cIAP2, and 52.7 nM for XIAP [1]. This corresponds to approximately 5-fold selectivity for cIAP1 over XIAP at the BIR3 domain level. In cellular degradation assays using fully assembled pan-IAP PROTAC degraders such as CST626 (Compound 9) — which employs a VHL E3 ligase ligand rather than cIAP1 recruitment — the degradation DC50 values are 2.4 nM for cIAP1 versus 0.7 nM for XIAP in MM.1S cells, representing a 3.4-fold preference for XIAP degradation [2]. The Conjugates 8 ligand scaffold thus offers an inverted selectivity profile favoring cIAP1 recruitment, which is advantageous for target protein degradation strategies where minimizing XIAP co-degradation is desired to preserve XIAP-mediated anti-apoptotic signaling in normal tissues [3].

IAP Selectivity cIAP1 XIAP BIR3 Domain Off-Target Degradation

Chemical Modularity and Synthetic Accessibility of Conjugates 8 Compared to Pre-Assembled IAP-Based PROTAC Degraders

cIAP1 Ligand-Linker Conjugates 8 is supplied as a modular building block containing a terminal amine functional group (NH2) on the PEG linker for conjugation to carboxylate-containing target-protein ligands via standard amide coupling chemistry . In contrast, commercially available pre-assembled cIAP1-based PROTAC degraders such as SNIPER(BRD)-1 or SNIPER(ABL)-039 are supplied as fully assembled heterobifunctional molecules with fixed target-protein ligands (BRD4 or BCR-ABL, respectively) . The modular format of Conjugates 8 enables conjugation to any target-protein ligand bearing a carboxylic acid handle, supporting library synthesis and structure-activity relationship (SAR) studies across diverse protein targets. The molecular weight of Conjugates 8 (704.85 Da) is substantially lower than that of fully assembled PROTACs (typically 900–1200 Da), which facilitates solubility optimization and purification prior to final conjugation [1].

PROTAC Synthesis Ligand-Linker Conjugate Click Chemistry Copper-Free Conjugation SNIPER Design

cIAP1 Ligand-Linker Conjugates 8: High-Value Research Applications Supported by Quantitative Evidence


Androgen Receptor-Targeted PROTAC Development for Prostate Cancer Research

Researchers developing AR-targeting PROTACs for prostate cancer studies should prioritize cIAP1 Ligand-Linker Conjugates 8 based on its demonstrated DC50 range of 0.2–1 nM for AR degradation in LNCaP, VCaP, and 22Rv1 cell lines . This potency is 10- to 150-fold superior to bestatin-based IAP ligand conjugates when paired with the same AR ligand. The LCL161-derived IAP ligand in Conjugates 8 provides high-affinity cIAP1 engagement (IC50 = 10.4 nM for BIR3 domain) that is essential for efficient ternary complex formation at sub-nanomolar concentrations. For laboratories working with limited quantities of precious AR ligands or requiring potent degradation at low dosing for in vivo prostate cancer xenograft models, this conjugate minimizes the required amount of starting material while maximizing degradation efficiency [1].

Selective cIAP1 Recruitment in PROTAC Design to Minimize XIAP Co-Degradation

In research contexts where preservation of XIAP function is critical — such as studies of apoptosis regulation in normal hematopoietic cells or investigation of NF-κB signaling where XIAP plays a non-redundant role — cIAP1 Ligand-Linker Conjugates 8 offers a 5.1-fold selectivity for cIAP1 over XIAP at the BIR3 domain level (IC50: 10.4 nM vs 52.7 nM) . This contrasts with pan-IAP degraders like CST626, which preferentially degrade XIAP over cIAP1 (DC50: 0.7 nM vs 2.4 nM) [1]. PROTACs assembled with Conjugates 8 will preferentially recruit cIAP1 rather than XIAP, enabling target protein degradation while minimizing confounding XIAP loss. This selectivity is particularly valuable in cancer models where XIAP inhibition would synergistically enhance apoptosis and complicate the interpretation of target-specific degradation effects [2].

Library Synthesis and Structure-Activity Relationship (SAR) Optimization Across Diverse Protein Targets

For medicinal chemistry teams conducting SAR studies on PROTAC linker length, linker composition, or target-protein ligand optimization, cIAP1 Ligand-Linker Conjugates 8 provides a modular building block with a terminal amine functional group for conjugation to carboxylic acid-containing target ligands via standard amide coupling . This modular format enables parallel synthesis of PROTAC libraries using a single batch of Conjugates 8, eliminating the need to purchase multiple distinct pre-assembled degraders. The lower molecular weight of the conjugate (704.85 Da) compared to fully assembled PROTACs (900–1200 Da) facilitates intermediate purification and analytical characterization prior to final conjugation [1]. Researchers can systematically vary the target-protein ligand while holding the E3 ligase recruitment moiety constant, enabling rigorous assessment of structure-degradation relationships across protein families of interest.

SNIPER Design for Nuclear Receptor and Transcription Factor Degradation

cIAP1 Ligand-Linker Conjugates 8 is explicitly designated for SNIPER design applications . SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers) represent a subclass of PROTACs that specifically recruit IAP family E3 ligases rather than CRBN or VHL. For research programs targeting nuclear receptors (e.g., androgen receptor, estrogen receptor) or transcription factors where CRBN- or VHL-based PROTACs have shown limited efficacy due to poor ternary complex geometry or insufficient target protein surface lysine accessibility, IAP-recruiting SNIPERs assembled with Conjugates 8 offer an alternative degradation pathway. The high cIAP1 binding affinity (KD ≈ 15.8 nM by SPR) and demonstrated sub-nanomolar degradation potency for AR-positive prostate cancer cells validate this conjugate as a preferred starting material for SNIPER development programs targeting undruggable transcription factors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1 Ligand-Linker Conjugates 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.